methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Methanol and Acid Catalyst: Used for esterification.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl groups and pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both bromophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C24H18Br2N2O2 |
---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C24H18Br2N2O2/c1-30-24(29)17-10-8-16(9-11-17)15-28-23(19-5-3-7-21(26)13-19)14-22(27-28)18-4-2-6-20(25)12-18/h2-14H,15H2,1H3 |
InChI Key |
BIHNBMJMHQBQLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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